molecular formula C6H3BrF2O2S B13306251 2-(3-Bromothiophen-2-yl)-2,2-difluoroacetic acid

2-(3-Bromothiophen-2-yl)-2,2-difluoroacetic acid

Katalognummer: B13306251
Molekulargewicht: 257.05 g/mol
InChI-Schlüssel: FDXPXHARLQIMCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromothiophen-2-yl)-2,2-difluoroacetic acid is an organic compound that features a brominated thiophene ring and a difluoroacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 3-bromothiophene with difluoroacetic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromothiophen-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the acid group.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromothiophen-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Bromothiophen-2-yl)-2,2-difluoroacetic acid involves its interaction with various molecular targets. The bromine and difluoroacetic acid groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in organic synthesis or medicinal applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Bromothiophen-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and difluoroacetic acid groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceutical compounds.

Eigenschaften

Molekularformel

C6H3BrF2O2S

Molekulargewicht

257.05 g/mol

IUPAC-Name

2-(3-bromothiophen-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C6H3BrF2O2S/c7-3-1-2-12-4(3)6(8,9)5(10)11/h1-2H,(H,10,11)

InChI-Schlüssel

FDXPXHARLQIMCO-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1Br)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.